molecular formula C9H6O3 B196171 8-Hydroxycoumarin CAS No. 2442-31-1

8-Hydroxycoumarin

Cat. No. B196171
CAS RN: 2442-31-1
M. Wt: 162.14 g/mol
InChI Key: DPTUTXWBBUARQB-UHFFFAOYSA-N
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Description

8-Hydroxycoumarin is an intermediate in the microbial transformation of quinolone . It has a molecular weight of 162.14 and a chemical formula of C9H6O3 .


Synthesis Analysis

8-Hydroxycoumarin can be synthesized through various methods. One such method involves the condensation reaction between substituted aldehydes, 4-hydroxycoumarin, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 8-Hydroxycoumarin consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

8-Hydroxycoumarin can participate in various chemical reactions. For instance, it can be used in the synthesis of coumarin-fused heterocycles . It can also react with Al3+ based on docking scores .


Physical And Chemical Properties Analysis

8-Hydroxycoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 361.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also exhibits unique photophysical properties depending on the fused coumarin ring systems .

Scientific Research Applications

Cancer Treatment and Cellular Mechanisms

  • Disorganization of Actin Cytoskeleton in Melanoma Cells

    4-Hydroxycoumarin disorganized the actin cytoskeleton in melanoma cells, impacting cell adhesion and motility, suggesting potential as an adjuvant therapy for melanoma (Velasco-Velázquez et al., 2003).

  • Apoptosis Induction in Leukemic Cells

    Hydroxycoumarins, specifically dihydroxylated coumarins like 7,8-dihydroxy-coumarin, induced apoptosis in leukemic cells, highlighting their potential in hematological malignancy treatments (Riveiro et al., 2008).

  • Design of Novel Anticancer Drugs

    Novel coumarin derivatives have been designed, showing potential as pancreatic cancer inhibitors. Modifications at the 8th position of 4-methyl-7-hydroxycoumarin enhanced anti-tumor activity (Manidhar et al., 2013).

  • Estrogen Receptor Down-Regulators

    7-Hydroxycoumarin was investigated as a potential selective estrogen receptor down-regulator, with implications for treating estrogen receptor-positive cancers (Degorce et al., 2015).

  • Anti-HIV Activity

    Certain 4-hydroxycoumarin derivatives demonstrated effects on HIV replication in infected cells, indicating a potential application in HIV treatment (Raleva et al., 2005).

  • Cytostatic and Cytotoxic Effects

    8-Nitro-7-hydroxycoumarin showed both cytostatic and cytotoxic effects on various cell lines, altering cell cycle progression and DNA synthesis (Egan et al., 1997).

Antibacterial and Antifungal Applications

  • Antibacterial Activity Against Ralstonia solanacearum

    Hydroxycoumarins demonstrated significant antibacterial activity against this phytopathogen, suggesting their potential in controlling plant bacterial wilt (Yang et al., 2016).

  • Biomedical Applications as Fungal Metabolites

    4-Hydroxycoumarins, produced from coumarin, have been applied in treating various medical conditions like cardiac disease and thrombophlebitis, showing their versatility as sustainable agents (Kaur et al., 2020).

Other Therapeutic Applications

  • Anti-inflammatory Activity in Colitis

    Coumarin and 4-hydroxycoumarin showed significant anti-inflammatory activity in an experimental model of colitis, suggesting their potential use in inflammatory bowel disease treatments (Luchini et al., 2008).

  • Adenosine Receptor Antagonists

    8-Substituted 3-arylcoumarins, including 8-hydroxycoumarin, were identified as selective adenosine receptor antagonists, indicating potential in developing multifunctional drugs for various diseases (Matos et al., 2019).

Safety And Hazards

When handling 8-Hydroxycoumarin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It should be handled in a well-ventilated place with suitable protective clothing .

Future Directions

8-Hydroxycoumarin and its derivatives have shown promising results in various fields, including medicinal chemistry. For instance, it has been used as an efficient turn-on fluorescent chemosensor . Furthermore, coumarin-based hybrid compounds have been designed and synthesized as a new strategy in the field of medicinal chemistry .

properties

IUPAC Name

8-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTUTXWBBUARQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873761
Record name 8-Hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxycoumarin

CAS RN

2442-31-1
Record name 8-Hydroxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
511
Citations
JJ Griese, RP Jakob, S Schwarzinger… - Journal of molecular …, 2006 - Elsevier
… To investigate the late steps of the 8-hydroxycoumarin pathway, we were searching for enzymes able to convert 8-hydroxycoumarin 4 and coumarin 6, explaining the reactive principles …
Number of citations: 72 www.sciencedirect.com
Q Lin, W Jianlong - Bioresource technology, 2010 - Elsevier
… In the present research, NH 3 –N is identified as inorganic product, and 2-hydroxyquinoline, 2,8-dihydroxyquinoline and 8-hydroxycoumarin were identified as organic intermediates …
Number of citations: 92 www.sciencedirect.com
K Ueno, M Sato, N Saito - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
The title compound, C 15 H 16 O 9 ·2H 2 O, crystallizes in orthorhombic space group P2 1 2 1 2 1 with a=7.082(2), b=34.789(5), c=6.867(2) Å, and Z=4. The structure was solved by …
Number of citations: 8 www.journal.csj.jp
S De Rosa, M Mitova, N Handjieva, İ Çalış - Phytochemistry, 2002 - Elsevier
… O-(6′-acetoxy-β-d-glucopyranosyl)-8-hydroxycoumarin (1) and 7-O-[6′-O-(3″,4″-dihydroxycinnamoyl)-β-d-glucopyranosyl]-8-hydroxycoumarin (2). The phylogenetic significance of …
Number of citations: 19 www.sciencedirect.com
I Zaki, ESH El-Sayed, EM Radwan - Russian Journal of Bioorganic …, 2021 - Springer
… The key starting material; ethyl 8-hydroxycoumarin-3-carboxylate (II) was prepared as … (III) was synthesized via halogenation of ethyl 8-hydroxycoumarin-3-carboxylate (II) with bromine …
Number of citations: 2 link.springer.com
ME Perel'Son, YN Sheinker - Journal of Applied Spectroscopy, 1966 - Springer
… of the IR absorption bands of these salts (both in the crystalline state and in DgO solution) show that the ions of 7-hydroxycoumarin, 5-hydroxyfurocoumarin, and 8-hydroxycoumarin …
Number of citations: 15 link.springer.com
OP Shukla - Applied and environmental microbiology, 1986 - Am Soc Microbiol
… 8-Hydroxycoumarin has been reported to have a melting point of 160C (8), andthe UV, IR, NMR, and mass spectra of the metabolite were identical to those of 8-hydroxycoumarin (Fig. …
Number of citations: 136 journals.asm.org
OP Shukla - Microbios, 1989 - europepmc.org
… 2-Hydroxyquinoline, 2,8-dihydroxyquinoline, 8-hydroxycoumarin and 2,… Quinoline, 2-hydroxyquinoline, and 8-hydroxycoumarin were … for formation of 8-hydroxycoumarin are suggested. …
Number of citations: 47 europepmc.org
EDS Silva, MJ Matos… - Journal of applied …, 2023 - pubmed.ncbi.nlm.nih.gov
… 3-(3,4-Dihydroxyphenyl)-8-hydroxycoumarin is a coumarin derivative with antioxidant … that the 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin, up to a concentration of 10 μg/mL, does not …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
J Rattanapan, J Sichaem, S Tip-pyang - Records of Natural Products, 2012 - acgpubs.org
… over silica gel using a stepwise gradient of hexane, CH2Cl2 and EtOAc to give 3 (1.2 g), 4 (0.7 g) and 5 (0.018 g), which were identified as 6hydroxycoumarin, 8-hydroxycoumarin [6] …
Number of citations: 25 acgpubs.org

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